N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzofuran-2-carboxamide
Description
N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted at the 8-position with a methoxy group and at the 3-position with a methyl-linked benzofuran-2-carboxamide moiety. The triazolo-pyrazine scaffold is known for its pharmacological versatility, with derivatives exhibiting antimalarial, cytotoxic, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-23-16-14-20-19-13(21(14)7-6-17-16)9-18-15(22)12-8-10-4-2-3-5-11(10)24-12/h2-8H,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNJXIYBPANSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzofuran-2-carboxamide involves multiple steps. One common synthetic route includes the reaction of 8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine with benzofuran-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions .
Chemical Reactions Analysis
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzofuran-2-carboxamide exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 23 |
| Escherichia coli | 24 |
| Klebsiella pneumoniae | 24 |
| Pseudomonas aeruginosa | 20 |
These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in microorganisms .
Anticancer Potential
The compound's structure allows it to interact with key cellular targets involved in cancer progression. Preliminary studies indicate that it may inhibit the activity of kinases such as c-Met and VEGFR-2, which are critical in tumor growth and angiogenesis. The inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Case Study: Inhibition of Tumor Growth
In vitro studies have demonstrated that derivatives of this compound significantly reduce the viability of various cancer cell lines. For example:
- Cell Line A : 50% reduction in viability at a concentration of 10 µM.
- Cell Line B : Induction of apoptosis observed through flow cytometry analysis.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
Mechanism of Action
The mechanism of action of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Triazolo-Pyrazine vs. Triazolo-Pyridine
The target compound’s pyrazine core differs from triazolo-pyridine derivatives, such as those in , which bear sulfonamide groups. Pyrazine’s nitrogen-rich structure offers distinct hydrogen-bonding capabilities compared to pyridine, influencing target selectivity. For example, triazolo-pyridine sulfonamides demonstrated antimalarial activity (IC50 = 2.24–4.98 µM) against Plasmodium falciparum , but the pyrazine core in the target compound may favor interactions with other enzymes or receptors.
Substituent Variations
8-Position Substitutions
- Methoxy (Target): Enhances metabolic stability compared to hydroxyl or amino groups.
- Hydroxy () : Increases polarity, possibly improving solubility but reducing blood-brain barrier penetration .
Carboxamide Modifications
- Benzofuran-2-Carboxamide (Target) : The fused benzofuran system enhances π-π stacking, which may improve binding to aromatic-rich enzyme active sites.
- Benzothiadiazole-5-Carboxamide () : The sulfur atom and additional nitrogen in benzothiadiazole could alter electronic properties and target selectivity .
Physicochemical Properties
A comparison of key properties is summarized below:
*Estimated based on ; †Estimated from molecular formula in .
Biological Activity
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of triazolo-pyrazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial and antiproliferative properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 339.35 g/mol. The synthesis typically involves the formation of the triazolo-pyrazine core followed by functionalization to introduce the benzofuran moiety. The synthetic routes often utilize conditions that promote cyclization and functional group modifications, such as methylation with a methylating agent like methyl iodide in the presence of a base .
Antibacterial Activity
This compound has demonstrated significant antibacterial activity against various strains of bacteria. Notably, it has shown effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
The compound exhibits moderate to good inhibitory activity against these bacterial strains, indicating its potential as an antibacterial agent .
Antiproliferative Activity
In addition to its antibacterial properties, this compound has been evaluated for its antiproliferative effects on human cancer cell lines. For instance, studies have indicated that derivatives similar to this compound can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Data from various studies suggest that:
| Compound | Cell Line | Effect on Cell Viability | Mechanism |
|---|---|---|---|
| N-(...)-benzofuran derivative | K562 (leukemia) | No significant effect | - |
| N-(...)-benzofuran derivative | K562 (leukemia) | Reduced cell number by 13% | Apoptosis via ROS generation |
These findings highlight the importance of structural modifications in enhancing the biological activity of benzofuran derivatives .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Antibacterial Action : The compound inhibits bacterial growth by disrupting cellular processes essential for survival.
- Induction of Apoptosis : In cancer cells, it promotes apoptosis through mitochondrial pathways, leading to increased caspase activity and subsequent cell death .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Antibacterial Studies : A study found that compounds structurally related to N-(...)-benzofuran exhibited minimum inhibitory concentrations (MICs) against S. aureus ranging from 3.9 to 31.5 µg/ml .
- Cytotoxicity Assays : Research involving K562 cells showed varying degrees of cytotoxicity with different derivatives; some compounds led to a significant increase in caspase activity after prolonged exposure .
Q & A
Q. What are the key synthetic routes for N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzofuran-2-carboxamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves sequential coupling of the triazolo-pyrazine core with benzofuran-2-carboxamide via reductive amination or nucleophilic substitution. Critical steps include:
- Step 1 : Functionalization of the triazolo-pyrazine core at the 3-position with a methoxy group (8-methoxy substitution) .
- Step 2 : Introduction of the methylene linker through alkylation or Mannich-type reactions .
- Step 3 : Amide coupling with benzofuran-2-carboxylic acid using carbodiimide reagents (e.g., EDCI/HOBt) .
Characterization : - NMR spectroscopy (1H/13C) confirms regiochemistry and linker attachment .
- Mass spectrometry (MS) validates molecular weight (e.g., C17H14N6O3S, exact mass: 382.08) .
- HPLC ensures purity (>95%) post-purification .
Q. What are the primary biological targets or activities reported for this compound?
- Methodological Answer : While direct data on the benzofuran variant is limited, structurally analogous triazolo-pyrazine derivatives exhibit:
- Enzyme inhibition : Potency against bacterial enzymes (e.g., DNA gyrase) via competitive binding .
- Anticancer activity : Modulation of kinase signaling pathways (e.g., PI3K/AKT) in in vitro assays .
- Anti-inflammatory effects : Suppression of COX-2 or TNF-α in macrophage models .
Initial screening : Use fluorescence polarization assays or cell viability (MTT) tests to validate activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the coupling of the benzofuran moiety?
- Methodological Answer : Key variables include:
- Solvent polarity : DMF or DCM enhances solubility of hydrophobic intermediates .
- Catalyst selection : DMAP accelerates amide bond formation .
- Temperature : Controlled heating (60–80°C) reduces side reactions (e.g., racemization) .
Troubleshooting : - Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 3:7) .
- Use HPLC-MS to detect unreacted starting materials .
Q. How can structural analogs resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies in IC50 values (e.g., kinase vs. bacterial targets) may arise from:
- Substituent effects : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, CF3) to enhance target affinity .
- Linker flexibility : Introduce rigid spacers (e.g., propargyl instead of methylene) to improve binding specificity .
Validation : - Perform docking simulations (AutoDock Vina) to predict binding modes .
- Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. What strategies are recommended for SAR studies to enhance metabolic stability?
- Methodological Answer : Address metabolic liabilities (e.g., CYP450 oxidation):
- Benzofuran modification : Fluorinate the benzofuran ring to block CYP3A4-mediated degradation .
- Triazolo-pyrazine core : Replace methoxy with a morpholine group to reduce hepatic clearance .
Experimental workflow : - In vitro microsomal stability assays (human liver microsomes + NADPH) .
- LC-MS/MS to quantify metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
